3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide
Description
This compound features a propanamide backbone with a 4-methoxyphenyl group at the 3-position and a 2-(1H-pyrazolo[1,5-a]imidazol-1-yl)ethyl moiety attached to the amide nitrogen. The 4-methoxyphenyl group enhances solubility due to its electron-donating methoxy substituent, while the ethyl linker provides conformational flexibility.
For instance, carbodiimide-mediated amide bond formation (e.g., using CDI, as in ) could link the propanamide segment to the pyrazoloimidazole-ethylamine moiety .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-15-5-2-14(3-6-15)4-7-16(22)18-10-11-20-12-13-21-17(20)8-9-19-21/h2-3,5-6,8-9,12-13H,4,7,10-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEARMQNUSBTYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazoloimidazole core, followed by the introduction of the methoxyphenyl group and the propanamide linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of 3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide involves multi-step reactions, primarily focusing on:
-
Amide bond formation between the carboxylic acid derivative and the ethylpyrazoloimidazole amine.
-
Reductive amination or nucleophilic substitution for integrating the pyrazoloimidazole moiety.
Table 1: Common Reaction Steps for Propanamide Derivatives
Critical Reaction Mechanisms
-
Amide Bond Formation :
The propanamide backbone is synthesized via coupling of 3-(4-methoxyphenyl)propanoic acid with 2-(1H-pyrazolo[1,5-a]imidazol-1-yl)ethylamine . EDCl/HOBt-mediated activation ensures minimal racemization . -
Pyrazoloimidazole Ring Construction :
The pyrazolo[1,5-a]imidazole core is formed through cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 5-chloropyrazolo[1,5-a]pyrimidine intermediates undergo nucleophilic substitution with morpholine derivatives (see Scheme 1 in ). -
Reductive Amination :
Sodium triacetoxyborohydride (STAB) in dichloromethane facilitates the coupling of aldehyde intermediates with amines, as demonstrated in the synthesis of structurally analogous compounds .
Functional Group Transformations
-
Methoxy Group Stability : The 4-methoxyphenyl group remains inert under acidic/basic conditions but may undergo demethylation with strong Lewis acids (e.g., BBr₃) .
-
Heterocyclic Reactivity : The pyrazoloimidazole ring participates in electrophilic substitution (e.g., bromination at C3) and coordination with transition metals (e.g., Pd or Ru catalysts) .
Optimized Reaction Conditions
Table 2: Reaction Optimization for Key Steps
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent for amide coupling | Dichloromethane (DCM) | Maximizes purity |
| Temperature for cyclization | 80–100°C (reflux) | Reduces byproducts |
| Catalyst for reductive amination | STAB (1.2 equiv.) | Enhances selectivity |
Challenges and Solutions
-
Low Solubility : Use polar aprotic solvents (e.g., DMF) during coupling steps to improve reaction kinetics .
-
Regioselectivity in Cyclization : Substituent-directed cyclization (e.g., electron-donating groups on pyridine) ensures correct ring closure .
Analytical Validation
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazoloimidazole and Related Heterocyclic Derivatives
2-(3-(4-Methoxyphenyl)imidazo[1,5-a]pyridin-1-yl)-6-methyl-1H-benzo[d]imidazole ()
- Core Structure : Imidazo[1,5-a]pyridine fused with benzimidazole.
- Substituents : 4-Methoxyphenyl at position 3, methyl at position 4.
- Key Differences : The absence of a propanamide chain and the presence of a benzimidazole ring distinguish this from the target compound.
- Synthesis : Involves condensation reactions under reflux conditions, similar to methods in and .
- Properties : The 4-methoxyphenyl group likely improves solubility, as seen in other methoxy-substituted analogs .
7-(4-Nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (, Compounds 16a,b)
- Core Structure : Pyrazole fused with triazolopyrimidine.
- Substituents : 4-Nitrophenyl (electron-withdrawing) and aryl groups.
- Key Differences : The nitrophenyl group increases polarity but reduces solubility compared to the methoxyphenyl group in the target compound.
- Synthesis : Refluxing with benzhydrazide in THF, followed by crystallization .
Propanamide-Containing Compounds
3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (, Compound 194)
- Core Structure : Propanamide linked to a pyridin-imidazole-thioether.
- Substituents : Trimethoxyphenyl (enhanced lipophilicity) and fluorophenyl (electron-withdrawing).
- Key Differences : The target compound replaces the pyridin-imidazole with a pyrazoloimidazole and uses a single methoxyphenyl group.
- Synthesis : CDI-mediated coupling in DMF, yielding 49% purity after column chromatography .
- Analytical Data : HPLC retention time (5.5 min) and LC-MS (m/z 523 [MH]+) provide benchmarks for characterizing similar amides .
Pyrazole Derivatives with Functionalized Side Chains
5-Ethoxymethyleneamino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitriles (, Compounds 15a,b)
- Core Structure: Pyrazole with ethoxymethyleneamino and carbonitrile groups.
- Substituents : 4-Nitrophenyl and fluorophenyl/dichlorophenyl.
- Key Differences : The absence of an amide linker and the presence of nitrophenyl groups contrast with the target compound’s structure.
- Synthesis : Refluxing with triethyl orthoformate and acetic anhydride, followed by recrystallization .
- Properties : High melting points (194–226°C) due to aromatic stacking, suggesting the target compound may also exhibit thermal stability .
Comparative Analysis Tables
Table 2: Physicochemical and Bioactive Properties
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a methoxyphenyl group and a pyrazoloimidazole moiety, which are significant for its biological interactions.
The biological activity of pyrazole derivatives, including the compound , is often attributed to their ability to inhibit key enzymes and pathways involved in cell proliferation and survival. Notable mechanisms include:
- Inhibition of mTOR Pathway : Similar compounds have been reported to act as mTOR inhibitors, which play a crucial role in cell growth and metabolism .
- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis and inhibiting angiogenesis .
Anticancer Efficacy
Recent studies have highlighted the anticancer potential of related pyrazole compounds. The following table summarizes the biological activity data relevant to the compound's analogs:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | NCI-H460 | 12.50 | mTOR inhibition |
| Compound C | A549 | 26.00 | Autophagy induction |
| Compound D | Hep-2 | 3.25 | Cytotoxicity |
Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.
Case Studies
- Study on Pyrazole Derivatives : A study conducted by Xia et al. demonstrated that a series of pyrazole derivatives exhibited significant cytotoxic effects across various cancer cell lines, with IC50 values ranging from 0.39 µM to 49.85 µM depending on the specific derivative and cell line tested .
- Mechanistic Insights : Research by Sun et al. indicated that certain pyrazole-linked compounds inhibited CDK2 with an IC50 as low as 0.95 nM, showcasing their potential as effective cancer therapeutics .
Pharmacological Properties
The pharmacological profile of this compound suggests favorable properties for drug development:
- Low Cytotoxicity : Preliminary studies indicate that while exhibiting potent anticancer activity, these compounds maintain relatively low cytotoxicity towards normal cells, making them attractive candidates for further development .
- Bioavailability and Stability : Investigations into similar compounds have shown promising bioavailability and metabolic stability, essential for therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
